molecular formula C13H8CrO6 B6363483 Pentacarbonyl(alpha-methoxybenzylidene)chromium CAS No. 27436-93-7

Pentacarbonyl(alpha-methoxybenzylidene)chromium

Cat. No.: B6363483
CAS No.: 27436-93-7
M. Wt: 312.19 g/mol
InChI Key: VJDRINVHFSLAGV-UHFFFAOYSA-N
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Description

Pentacarbonyl(alpha-methoxybenzylidene)chromium is an organometallic compound with the formula C₁₃H₈CrO₆. It is a type of Fischer carbene complex, which is characterized by the presence of a carbene ligand bonded to a metal center. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacarbonyl(alpha-methoxybenzylidene)chromium can be synthesized through the reaction of chromium hexacarbonyl with alpha-methoxybenzylidene chloride in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as tetrahydrofuran (THF), for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparation. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pentacarbonyl(alpha-methoxybenzylidene)chromium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromium(VI) complexes, while reduction can yield chromium(II) or chromium(0) species. Substitution reactions can produce a variety of chromium complexes with different ligands .

Scientific Research Applications

Pentacarbonyl(alpha-methoxybenzylidene)chromium has several applications in scientific research:

Mechanism of Action

The mechanism by which pentacarbonyl(alpha-methoxybenzylidene)chromium exerts its effects involves the interaction of the carbene ligand with various substrates. The carbene ligand can insert into C-H, C-C, and C-N bonds, facilitating a range of chemical transformations. The chromium center plays a crucial role in stabilizing the carbene ligand and enabling these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentacarbonyl(alpha-methoxybenzylidene)chromium is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where other similar compounds may not perform as well .

Properties

IUPAC Name

carbon monoxide;[methoxy(phenyl)methylidene]chromium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRINVHFSLAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8CrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27436-93-7
Record name Pentacarbonyl(alpha-methoxybenzylidene)chromium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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